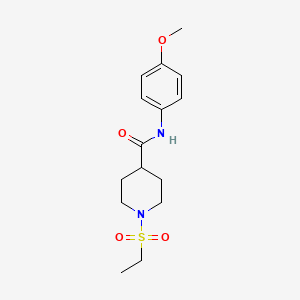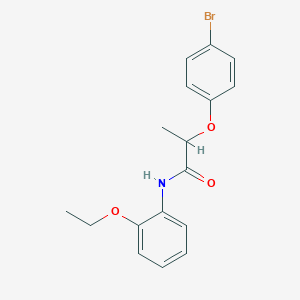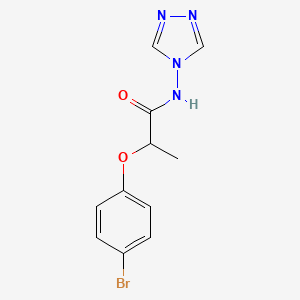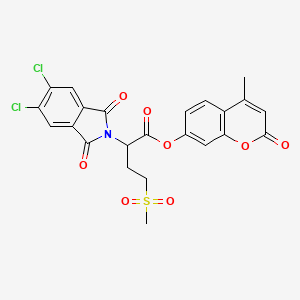![molecular formula C21H15Cl2N3O3 B4111253 2-(2,4-dichlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B4111253.png)
2-(2,4-dichlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide
説明
2-(2,4-dichlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a synthetic compound that belongs to the class of benzoxazole derivatives. It has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of DPA is not fully understood, but studies have shown that it interacts with various molecular targets in the body. DPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression. Additionally, DPA has been found to inhibit the replication of certain viruses such as herpes simplex virus and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
DPA has been found to have various biochemical and physiological effects on the body. Studies have shown that DPA can reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. Additionally, DPA has been found to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid beta (Aβ) accumulation in the brain.
実験室実験の利点と制限
One of the main advantages of using DPA in lab experiments is its versatility. DPA can be used in a wide range of applications due to its diverse biological activities. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using DPA is its potential toxicity. Studies have shown that DPA can cause liver damage in animals at high doses, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on DPA. One area of interest is the development of DPA-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another area of interest is the optimization of DPA synthesis methods to improve yields and purity. Additionally, research on the toxicology of DPA and its potential environmental impact is needed to ensure its safe use in various applications.
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPA has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In agriculture, DPA has been used as a plant growth regulator and insecticide. In material science, DPA has been used as a precursor for the synthesis of fluorescent dyes and polymers.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-12(28-18-6-4-14(22)9-16(18)23)20(27)25-15-5-7-19-17(10-15)26-21(29-19)13-3-2-8-24-11-13/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYISAAVJNXOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111175.png)

![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111196.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111199.png)

![4,4'-oxybis[N'-(3-methylbutanoyl)benzohydrazide]](/img/structure/B4111212.png)
![2,4-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111215.png)
![N-[3-benzoyl-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111226.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)



![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)